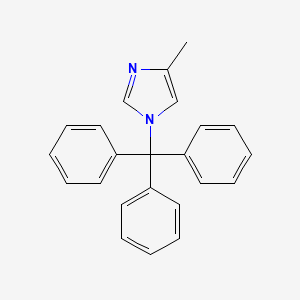







|
REACTION_CXSMILES
|
C[C:2]1[N:3]=[CH:4][N:5]([C:7]([C:20]2[CH:25]=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=1.I[CH2:27]CC>C1COCC1.C(#N)C>[CH3:27][C:6]1[N:5]([CH2:7][CH2:20][CH3:25])[CH:4]=[N:3][CH:2]=1
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
26.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ICCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight under nitrogen atmosphere at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in acetic acid (200 ml)
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 3 hours under nitrogen atmosphere at 60° C
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
to be at room temperature
|
|
Type
|
ADDITION
|
|
Details
|
water was added to the mixture
|
|
Type
|
FILTRATION
|
|
Details
|
the insolubles were filtered off
|
|
Type
|
ADDITION
|
|
Details
|
Potassium carbonate was added to the filtrate
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with chloroform three times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
the obtained oil was distilled off under reduced pressure (1.5 mmHg, 72° C. to 73° C.)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CN=CN1CCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 24.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |